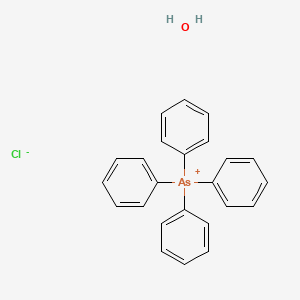

Tetraphenylarsonium chloride monohydrate

CAS No.: 6024-92-6

Cat. No.: VC13573214

Molecular Formula: C24H22AsClO

Molecular Weight: 436.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6024-92-6 |

|---|---|

| Molecular Formula | C24H22AsClO |

| Molecular Weight | 436.8 g/mol |

| IUPAC Name | tetraphenylarsanium;chloride;hydrate |

| Standard InChI | InChI=1S/C24H20As.ClH.H2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;/h1-20H;1H;1H2/q+1;;/p-1 |

| Standard InChI Key | NGDWSDTZKCSLRK-UHFFFAOYSA-M |

| SMILES | C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O.[Cl-] |

| Canonical SMILES | C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O.[Cl-] |

Introduction

Chemical Identity and Structural Characteristics

Tetraphenylarsonium chloride monohydrate (CAS 104170-16-3) has the molecular formula C₂₄H₂₂AsClO and a molecular weight of 436.8 g/mol . The compound consists of a tetraphenylarsonium cation [(C₆H₅)₄As⁺] paired with a chloride anion (Cl⁻) and a water molecule. The tetrahedral geometry of the cation, with four phenyl groups bonded to a central arsenic atom, contributes to its stability and reactivity .

Hydration and Solubility

The monohydrate form crystallizes from aqueous or methanolic solutions, with the water molecule integral to its lattice structure . This hydration enhances its solubility in polar solvents such as methanol, ethanol, and water, making it suitable for reactions in organic media .

Spectroscopic and Crystallographic Data

Synthesis and Manufacturing

The synthesis of tetraphenylarsonium chloride monohydrate involves a sequence of reactions beginning with triphenylarsine:

-

Bromination: Triphenylarsine reacts with bromine to form triphenylarsine dibromide :

-

Hydrolysis: The dibromide is hydrolyzed to triphenylarsine oxide :

-

Grignard Reaction: Reaction with phenylmagnesium bromide yields tetraphenylarsonium magnesium bromide :

-

Acid Treatment: Hydrochloric acid neutralizes the intermediate, forming tetraphenylarsonium chloride hydrochloride :

-

Final Neutralization: Sodium hydroxide treatment yields the pure chloride salt, which is crystallized as the monohydrate :

Industrial-scale production, as described by suppliers like Cymitquimica and Thermo Scientific , involves stringent purification steps to achieve ≥98% purity.

Applications in Chemical Research

Solubilization of Anions

Tetraphenylarsonium chloride monohydrate is widely used to transfer hydrophilic anions into organic solvents. For example, it precipitates pertechnetate (TcO₄⁻) from aqueous solutions, forming lipid-soluble ion pairs for nuclear waste processing .

Analytical Chemistry

The compound serves as a reagent in ion-selective electrodes and phase-transfer catalysis. Its ability to stabilize anions like nitrate (NO₃⁻) and sulfate (SO₄²⁻) in non-polar media enables precise electrochemical measurements .

Materials Science

Recent studies explore its role in synthesizing arsenic-containing polymers and coordination complexes. These materials exhibit unique optoelectronic properties, with potential applications in organic semiconductors.

Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 436.8 g/mol | |

| Melting Point | 245–250°C (decomposes) | |

| Solubility | Methanol, ethanol, water | |

| Crystal System | Monoclinic | |

| Hazard Classification | Acute Toxicity (Oral, Inhalation) |

| Supplier | Purity | Price Range | Packaging |

|---|---|---|---|

| Cymitquimica | 99% | €106–€1,578 | 1g, 5g, 25g |

| Thermo Scientific | 98% | Inquire | 1g, custom |

Research Frontiers

Advanced Materials

Ongoing research focuses on arsenic-based metal-organic frameworks (MOFs) synthesized using tetraphenylarsonium templates. These MOFs demonstrate high porosity for gas storage applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume